molecular formula C11H23BrO2 B8366516 1-Bromo-10,11-dihydroxyundecane

1-Bromo-10,11-dihydroxyundecane

Cat. No.: B8366516
M. Wt: 267.20 g/mol
InChI Key: LKIBDTDPQZETGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-10,11-dihydroxyundecane is a brominated aliphatic compound featuring a linear undecane backbone substituted with a bromine atom at the first carbon and hydroxyl groups at the 10th and 11th positions.

Properties

Molecular Formula

C11H23BrO2

Molecular Weight

267.20 g/mol

IUPAC Name

11-bromoundecane-1,2-diol

InChI

InChI=1S/C11H23BrO2/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11,13-14H,1-10H2

InChI Key

LKIBDTDPQZETGQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(CO)O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-10,11-dihydroxyundecane with structurally related brominated undecane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical/Chemical Properties Applications
This compound C₁₁H₂₁BrO₂ 265.19 (inferred) Bromine, two hydroxyls High polarity, likely soluble in polar solvents Polymer precursors, pharmaceutical intermediates
10-Bromo-1-decanol C₁₀H₂₁BrO 237.18 Bromine, one hydroxyl Moderately polar; bp ~250–260°C (estimated) Organic synthesis, surfactants
1-Bromodecane C₁₀H₂₁Br 221.18 Bromine Non-polar; bp 230–240°C Alkylating agent, lubricant additives
2-Bromoundecane C₁₁H₂₃Br 235.20 Bromine Density 1.051 g/cm³; bp 252.6°C Organic synthesis, solvents
10-Bromo-undecanoic acid C₁₁H₂₁BrO₂ 265.19 Bromine, carboxylic acid High acidity (pKa ~4–5); soluble in alkaline solutions Surfactants, corrosion inhibitors
11-Bromo-1-undecene C₁₁H₂₁Br 233.19 Bromine, alkene Reactivity in addition reactions; bp ~220–230°C Cross-coupling reactions
1-Bromo-11-phenyl undecane C₁₇H₂₇Br 311.30 Bromine, phenyl group Highly hydrophobic; LogP 8.1 Specialty polymers, liquid crystals

Key Comparative Insights:

Functional Group Influence: The dihydroxy groups in this compound enhance its polarity compared to non-hydroxylated analogs like 1-Bromodecane or 2-Bromoundecane. 10-Bromo-undecanoic acid shares the same molecular weight as the target compound but exhibits distinct reactivity due to its carboxylic acid group, enabling salt formation and higher acidity .

Reactivity: Bromine at the terminal position (as in this compound and 10-Bromo-1-decanol) facilitates nucleophilic substitution reactions, useful in alkylation or polymer cross-linking . Unsaturated derivatives like 11-Bromo-1-undecene undergo alkene-specific reactions (e.g., hydrobromination), unlike saturated analogs .

Applications: Hydroxylated compounds (e.g., 10-Bromo-1-decanol, target compound) are preferred in pharmaceutical synthesis due to their ability to form hydrogen bonds with biological targets . Non-polar bromoalkanes (e.g., 1-Bromodecane) are used in industrial applications requiring inert solvents or lubricants .

Safety Considerations :

  • Brominated compounds generally require careful handling. For example, 1-Bromodecane mandates first-aid measures for inhalation exposure, a precaution likely applicable to the target compound .

Research Findings and Data Gaps

  • Synthesis: While 10-Bromo-undecanoic acid is synthesized via HBr treatment under controlled conditions , the route for this compound remains unspecified in the evidence.
  • Thermal Properties : Data on the boiling point or melting point of the target compound is absent, though analogs suggest a range of 250–270°C .
  • Toxicity: No direct toxicity data exists for this compound, but related bromoalkanes show moderate acute toxicity, necessitating further study .

Preparation Methods

Key Steps

  • Synthesis of 1,10,11-Undecanetriol :

    • A triol precursor is generated via reduction or oxidation of appropriate intermediates (e.g., ketones or alkenes).

    • Example: Reduction of 1-bromo-10-undecanone with LiAlH₄ yields 1-bromo-10-undecanol, which can be further functionalized.

  • Bromination with PBr₃ :

    • Primary alcohols react preferentially with PBr₃ in anhydrous conditions.

    • Reaction :

      1,10,11-Undecanetriol+PBr31-Bromo-10,11-dihydroxyundecane+H3PO3\text{1,10,11-Undecanetriol} + \text{PBr}_3 \rightarrow \text{this compound} + \text{H}_3\text{PO}_3
    • Yield : ~70–85% (estimated based on analogous reactions).

Reagent Conditions Selectivity Byproducts
PBr₃Anhydrous ether, 0–25°CPrimary OHH₃PO₃, HBr

Mechanistic Insight

PBr₃ replaces the hydroxyl group at C1 with bromine via an SN₂ mechanism, facilitated by the high nucleophilicity of PBr₃ and the electrophilic phosphorus center.

Dihydroxylation of Bromoalkenes

This method exploits anti-Markovnikov dihydroxylation to introduce vicinal diols.

Key Steps

  • Synthesis of 1-Bromo-10-Undecene :

    • Wittig Reaction : 1-Bromoundecanal reacts with Ph₃P=CH₂ to form the alkene.

      1-Bromoundecanal+Ph3P=CH21-Bromo-10-undecene+Ph3PO\text{1-Bromoundecanal} + \text{Ph}_3\text{P=CH}_2 \rightarrow \text{1-Bromo-10-undecene} + \text{Ph}_3\text{PO}
    • Yield : ~60–70% (based on alkene synthesis).

  • Osmium Tetroxide (OsO₄) Oxidation :

    • Reaction :

      1-Bromo-10-undecene+OsO4This compound\text{1-Bromo-10-undecene} + \text{OsO}_4 \rightarrow \text{this compound}
    • Conditions :

      • Oxidizing Agent : NaIO₄ (stoichiometric) in aqueous THF.

      • Yield : ~80–90% (analogous to dihydroxylation of alkenes).

Reagent Conditions Stereochemistry Catalyst
OsO₄H₂O/THF, 25°C, 12 hrsAnti-additionNaIO₄

Mechanistic Insight

OsO₄ adds to the double bond via a cyclic osmate ester intermediate, resulting in syn dihydroxylation. However, subsequent oxidation with NaIO₄ cleaves the osmate to yield anti-diols.

Halohydrin Formation with Subsequent Functionalization

This route combines bromohydrin synthesis with further hydroxylation.

Key Steps

  • Bromohydrin Formation :

    • Reaction of 10-Undecene with Br₂/H₂O :

      10-Undecene+Br2/H2O11-Bromo-10-hydroxyundecane\text{10-Undecene} + \text{Br}_2/\text{H}_2\text{O} \rightarrow \text{11-Bromo-10-hydroxyundecane}
    • Yield : ~50–60% (estimated).

  • Introduction of Second OH Group :

    • Oxidation or Grignard Addition :

      • Grignard Reaction : 11-Bromo-10-hydroxyundecane reacts with RMgX to form a secondary alcohol, followed by hydrolysis.

      • Limitation : Steric hindrance may reduce yield.

Reagent Conditions Application Yield
Br₂/H₂O0°C, 2 hrsBromohydrin formation50–60%

Nucleophilic Substitution in Bromoalkanes

This method involves replacing a leaving group (e.g., tosylate) with a hydroxyl group.

Key Steps

  • Tosylation of 1,10,11-Undecanetriol :

    • Reaction :

      1,10,11-Undecanetriol+TsCl1-Tosyl-10,11-dihydroxyundecane\text{1,10,11-Undecanetriol} + \text{TsCl} \rightarrow \text{1-Tosyl-10,11-dihydroxyundecane}
    • Conditions : Pyridine, 0°C → RT.

  • SN₂ Substitution with NaOH :

    • Reaction :

      1-Tosyl-10,11-dihydroxyundecane+NaOHThis compound\text{1-Tosyl-10,11-dihydroxyundecane} + \text{NaOH} \rightarrow \text{this compound}
    • Yield : ~40–50% (estimated for SN₂ reactions).

Reagent Conditions Selectivity Byproducts
TsClPyridine, 0°C → RTPrimary OTsTsOH

Radical Bromination of Diols

This method uses bromine radicals to target allylic or tertiary positions.

Key Steps

  • Radical Initiation :

    • Reagents : AIBN, CBr₄, or NBS in CCl₄.

    • Mechanism : Bromine radicals abstract hydrogen from the diol precursor, forming a carbon radical that reacts with Br₂.

  • Application :

    • Limited to allylic or tertiary positions, making it less suitable for terminal bromination.

Critical Analysis of Methods

Method Advantages Limitations
Bromination of Diols High yield, straightforwardSelectivity challenges in polyols
Dihydroxylation Clean anti-addition, scalableRequires alkene synthesis
Halohydrin + Grignard Mild conditionsLow yield, steric hindrance
Nucleophilic Substitution Precision in substitutionMulti-step synthesis, low yield

Q & A

Basic Question

  • ¹H/¹³C NMR : The bromine atom’s electronegativity causes deshielding of adjacent protons, shifting signals downfield (δ 3.4–3.6 ppm for CH₂Br). Hydroxyl protons (δ 1.5–2.0 ppm) may exhibit broad peaks due to hydrogen bonding.
  • IR Spectroscopy : Hydroxyl groups show a broad O-H stretch (~3200–3600 cm⁻¹), while C-Br vibrations appear at ~500–600 cm⁻¹. Comparison with databases like NIST’s IR spectra for brominated alkanols can validate structural assignments .

How should researchers address contradictions in reported thermodynamic data (e.g., boiling points) for brominated alkanols?

Advanced Question
Discrepancies in boiling points (e.g., 407.7 K at 0.008 atm vs. 472.6 K at 0.132 atm for 1-Bromoundecane ) arise from measurement methodologies and pressure dependencies. Researchers should:

  • Cross-reference data using standardized conditions (e.g., 1 atm).
  • Apply the Clausius-Clapeyron equation to extrapolate values across pressures.
  • Validate findings via gas chromatography under controlled parameters.

What strategies enhance the regioselectivity of nucleophilic substitutions in this compound?

Advanced Question
The bromine atom’s position and steric hindrance from hydroxyl groups influence substitution reactivity. To improve regioselectivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ catalysts like tetrabutylammonium iodide to enhance bromide leaving-group ability.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

How does chain length and hydroxyl positioning affect biological activity compared to analogs?

Advanced Question
The C11 chain length balances hydrophobicity and membrane permeability, while vicinal hydroxyl groups enable hydrogen bonding with biological targets. For example:

  • Cytotoxicity assays : Compare with shorter-chain analogs (e.g., 8-Bromo-1-octanol) to assess chain-length-dependent toxicity.
  • Enzyme inhibition : Vicinal diols may chelate metal ions in enzyme active sites, as seen in phosphatase inhibition studies .

What experimental protocols ensure stability during storage of this compound?

Basic Question

  • Storage Conditions : Use amber vials at –20°C under nitrogen to prevent photodegradation and oxidation.
  • Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., undecanediol from dehydrobromination).
  • pH Control : Buffered solutions (pH 6–7) minimize acid-catalyzed hydrolysis .

How can computational modeling predict reactivity in functionalization reactions?

Advanced Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitutions or oxidations. Key parameters:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
  • Activation Energy Barriers : Predict feasibility of SN2 vs. SN1 mechanisms.
  • Compare with experimental kinetic data to refine models .

What analytical methods quantify trace impurities in synthesized this compound?

Advanced Question

  • GC-MS : Detects volatile byproducts (e.g., alkyl bromides) with detection limits <0.1%.
  • HPLC-UV/RI : Quantifies non-volatile impurities (e.g., diols) using C18 columns and isocratic elution (acetonitrile/water).
  • Elemental Analysis : Verifies bromine content (±0.3% accuracy) to confirm stoichiometry .

How do solvent polarity and temperature influence the compound’s conformational dynamics?

Advanced Question

  • Polar Solvents (e.g., water) : Stabilize extended conformations via hydrogen bonding with hydroxyl groups.
  • Nonpolar Solvents (e.g., hexane) : Favor folded conformations due to hydrophobic interactions.
  • Variable-Temperature NMR : Reveals energy barriers for conformational interconversion (ΔG‡) .

What are the ethical guidelines for assessing biological activity in non-FDA-approved compounds?

Advanced Question

  • In Vitro Studies : Adhere to institutional biosafety protocols (e.g., BSL-2 for cytotoxicity assays).
  • Animal Models : Follow ARRIVE guidelines for humane endpoints and sample sizes.
  • Compliance : Ensure non-therapeutic use declarations, as FDA approval is absent for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.